(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound characterized by a pyrrole ring structure. It is notable for its unique functional groups, which include an acetyl group, a hydroxyl group, and a methyl group. This compound is identified by the CAS number 128948-45-8 and has a molecular formula of CHN O, with a molecular weight of 155.15 g/mol. Its structure can be represented using the SMILES notation: C[C@H]1C(=C(C(=O)N1)C(=O)C)O .
(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one can be synthesized through various chemical methods, typically involving the cyclization of appropriate precursors under controlled conditions. It is often obtained from reactions involving 3-acetyl-4-hydroxy-5-methylpyrrole and suitable reagents in solvents such as ethanol or methanol, often utilizing acid or base catalysts to facilitate the reaction .
The synthesis of (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one typically involves several key steps:
In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for precise control over temperature and pressure, which optimizes yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and product purity .
The molecular structure of (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one features a five-membered pyrrole ring with specific substituents that confer unique properties:
The compound's structural data includes:
(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in organic chemistry .
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, particularly in creating biologically active compounds .
The mechanism of action for (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific enzymes and biochemical pathways:
Understanding these mechanisms is essential for exploring its therapeutic applications .
The physical properties of (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one include:
Key chemical properties include:
Relevant safety data indicates potential hazards such as irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .
(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one has several scientific applications:
These applications highlight the compound's significance in both research and industry .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0